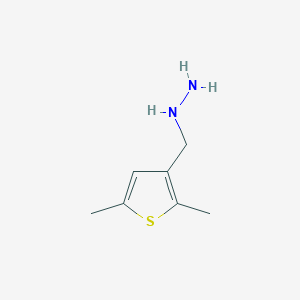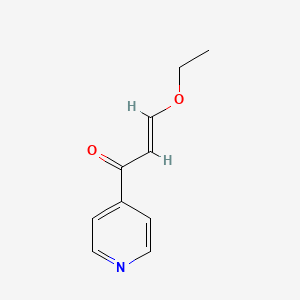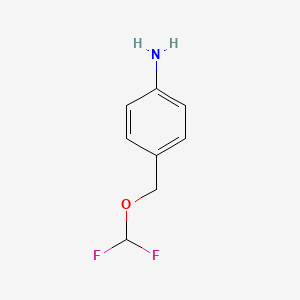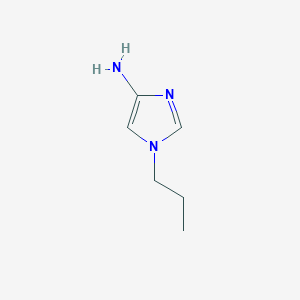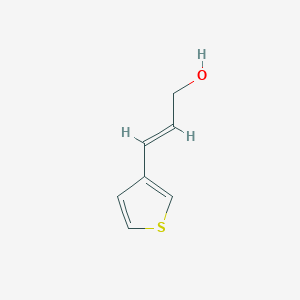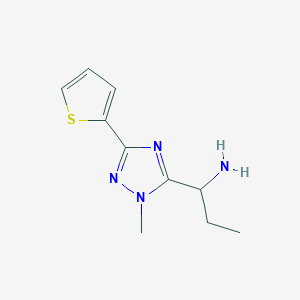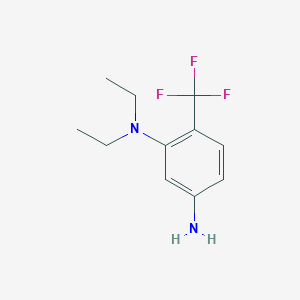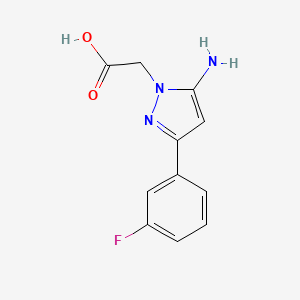
2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features an amino group and a fluorophenyl group, making it a unique and potentially valuable molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the amino and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.
科学的研究の応用
2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
5-Amino-3-(3-fluorophenyl)-1h-pyrazole: Lacks the acetic acid moiety but shares the core pyrazole structure.
3-(3-Fluorophenyl)-1h-pyrazole-5-carboxylic acid: Similar structure with a carboxylic acid group at a different position.
2-(5-Amino-1h-pyrazol-1-yl)acetic acid: Similar structure without the fluorophenyl group.
Uniqueness
2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid is unique due to the combination of the amino, fluorophenyl, and acetic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H10FN3O2 |
|---|---|
分子量 |
235.21 g/mol |
IUPAC名 |
2-[5-amino-3-(3-fluorophenyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H10FN3O2/c12-8-3-1-2-7(4-8)9-5-10(13)15(14-9)6-11(16)17/h1-5H,6,13H2,(H,16,17) |
InChIキー |
DRWJPKZEFJIPCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=NN(C(=C2)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine](/img/structure/B13629415.png)
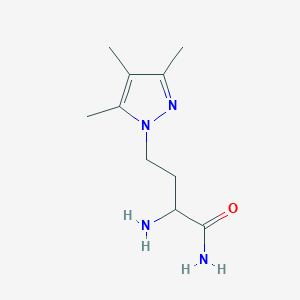
![(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13629423.png)
![3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13629429.png)
